molecular formula C13H15N B15345431 2-Naphthalenamine, N-(1-methylethyl)- CAS No. 53622-39-2

2-Naphthalenamine, N-(1-methylethyl)-

Cat. No.: B15345431
CAS No.: 53622-39-2
M. Wt: 185.26 g/mol
InChI Key: SIZAEFGOHCBUPV-UHFFFAOYSA-N
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Description

. It is a derivative of naphthalene, where an isopropyl group is attached to the nitrogen atom of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common synthetic route involves the direct amination of naphthalen-2-ol with isopropylamine under high temperature and pressure conditions.

  • Reductive Amination: Another method is reductive amination, where naphthalen-2-ol is first converted to its corresponding aldehyde or ketone, followed by reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of N-(Isopropyl)naphthalen-2-amine typically involves large-scale amination reactions using continuous flow reactors to ensure efficient and consistent production. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: N-(Isopropyl)naphthalen-2-amine can undergo oxidation to form various oxidized products, such as naphthalene-2,3-dione derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Naphthalene-2,3-dione derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-(Isopropyl)naphthalen-2-amine has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(Isopropyl)naphthalen-2-amine is structurally similar to other naphthalene derivatives, such as N-ethyl-naphthalen-2-amine and N-methyl-naphthalen-2-amine. its unique isopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. For instance, the isopropyl group may enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.

Comparison with Similar Compounds

  • N-ethyl-naphthalen-2-amine

  • N-methyl-naphthalen-2-amine

  • N-(propyl)naphthalen-2-amine

  • N-(butyl)naphthalen-2-amine

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Naphthalenamine, N-(1-methylethyl)-?

Methodological Answer: To confirm the structure and purity of this compound, employ a combination of:

  • Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretches) using peaks in the range of ~3064–2973 cm⁻¹ and aromatic C-H vibrations .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with exact mass measurements (e.g., HRMS-ESI for parent ion detection) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve substituent positions on the naphthalene ring and confirm the isopropyl group (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) .
  • X-ray Crystallography: If crystalline, determine bond lengths and angles for structural validation .

Q. What synthetic routes are available for preparing N-(1-methylethyl)-substituted naphthalenamines?

Methodological Answer: Key approaches include:

  • Palladium-Catalyzed C-H Activation: Utilize Pd catalysts with ligands (e.g., phosphines) to functionalize naphthalene rings. For example, coupling dimethylamine derivatives with 1-chloromethylnaphthalene under inert conditions (80–100°C, DMF solvent) .
  • Nucleophilic Substitution: React 2-naphthylamine with isopropyl halides in the presence of a base (e.g., K₂CO₃) at reflux in THF .
  • Reductive Amination: Reduce imine intermediates (formed from naphthalenamine and acetone) using H₂/Pd-C or NaBH₄ .

Table 1: Representative Reaction Conditions

MethodCatalyst/ReagentSolventTemperatureYield Range
Pd-Catalyzed C-H BondPd(OAc)₂, DPPFDMF100°C60–75%
Nucleophilic SubstitutionK₂CO₃THFReflux50–65%

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

Methodological Answer: Contradictions often arise from variations in:

  • Species-Specific Responses: Compare data from human cell lines (e.g., hepatic HepG2) vs. rodent models, noting differences in metabolic enzymes (e.g., CYP450 isoforms) .
  • Exposure Routes: Oral vs. inhalation studies may show divergent systemic effects due to bioavailability differences. For example, hepatic effects are more pronounced in oral studies .
  • Dose-Response Relationships: Use meta-analysis to assess thresholds for toxicity, focusing on endpoints like renal dysfunction or oxidative stress markers .

Table 2: Key Parameters for Cross-Study Comparisons

ParameterExample Values/NotesEvidence
SpeciesHumans, rats, mice
Exposure DurationAcute (≤24h) vs. chronic (≥90 days)
Health OutcomesHepatic enzyme elevation, DNA adduct formation

Q. How to design experiments for studying metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites. Monitor reactions via LC-MS/MS with C18 columns and ESI+ detection .
  • In Vivo Tracing: Administer ¹⁴C-labeled compound to rodents and analyze urine/plasma via radio-HPLC. Compare metabolite profiles across sexes and strains .
  • Computational Prediction: Apply QSAR models (e.g., OECD Toolbox) to predict reactive metabolites and prioritize experimental validation .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., unreacted isopropylamine) using DB-5MS columns and EI ionization .
  • HPLC-UV/FLD: Quantify non-volatile impurities (e.g., naphthol derivatives) with C18 columns and gradient elution (acetonitrile/water) .
  • Elemental Analysis: Verify purity by comparing calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .

Q. Data Contradiction Analysis Framework

When conflicting data arise:

Audit Experimental Conditions: Check solvent purity, catalyst age, and reaction atmosphere (e.g., O₂ exclusion in Pd-catalyzed reactions) .

Validate Assay Reproducibility: Repeat toxicity assays with standardized protocols (e.g., OECD Guidelines 423 for acute oral toxicity) .

Cross-Reference Spectral Libraries: Compare IR/NMR data with authoritative databases (e.g., NIST Chemistry WebBook) .

Properties

CAS No.

53622-39-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3

InChI Key

SIZAEFGOHCBUPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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